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molecular formula C13H11N3O6 B8352957 1-O-benzyl 3-O-methyl 5-nitropyrazole-1,3-dicarboxylate

1-O-benzyl 3-O-methyl 5-nitropyrazole-1,3-dicarboxylate

Cat. No. B8352957
M. Wt: 305.24 g/mol
InChI Key: RGQHTBSJRSBTBJ-UHFFFAOYSA-N
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Patent
US07919496B2

Procedure details

Benzyl chloroformate (5.20 mL, 35.08 mmol) was added to a cooled (0° C.) solution of 5-nitro-1H-pyrazole-3-carboxylic acid methyl ester (5.400 g, 31.54 mmol) and triethylamine (7.40 mL, 53.08 mmol) in dichloromethane (60 mL), the reaction mixture was stirred at room temperature for 2 hours, then diluted with ether and washed with water and brine, dried over anhydrous MgSO4 and filtered. The organic solvent was removed in vacuo. The residue was purified column chromatography to give 5-nitropyrazole-1,3-dicarboxylic acid 1-benzyl ester 3-methyl ester (3.28 g, 34%). 1H NMR (300 MHz, CDCl3) δ 7.34 (s, 1H), 7.32-7.24 (m, 5H), 3.89 (s, 3H).
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
7.4 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:3].[CH3:12][O:13][C:14]([C:16]1[CH:20]=[C:19]([N+:21]([O-:23])=[O:22])[NH:18][N:17]=1)=[O:15].C(N(CC)CC)C>ClCCl.CCOCC>[CH3:12][O:13][C:14]([C:16]1[CH:20]=[C:19]([N+:21]([O-:23])=[O:22])[N:18]([C:2]([O:4][CH2:5][C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)=[O:3])[N:17]=1)=[O:15]

Inputs

Step One
Name
Quantity
5.2 mL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Step Two
Name
Quantity
5.4 g
Type
reactant
Smiles
COC(=O)C1=NNC(=C1)[N+](=O)[O-]
Name
Quantity
7.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The organic solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(=O)C1=NN(C(=C1)[N+](=O)[O-])C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.28 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 34.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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